molecular formula C14H16F3NO4 B3132935 2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid CAS No. 380611-02-9

2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B3132935
CAS No.: 380611-02-9
M. Wt: 319.28 g/mol
InChI Key: DHJLBUSFXBGSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid is an organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid typically involves multiple steps. One common method starts with the protection of an amino acid derivative using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amino acid is then reacted with a trifluoromethyl-substituted benzyl halide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid is unique due to its combination of a Boc-protected amino group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-6-4-5-7-9(8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJLBUSFXBGSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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